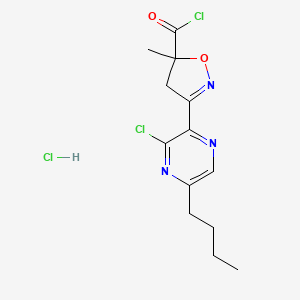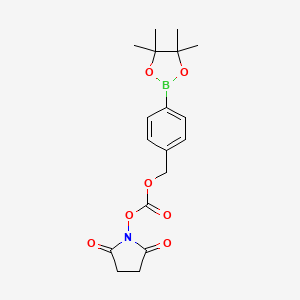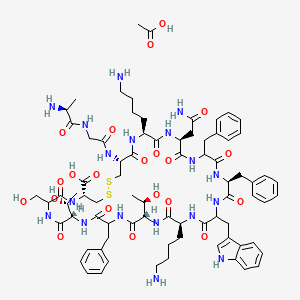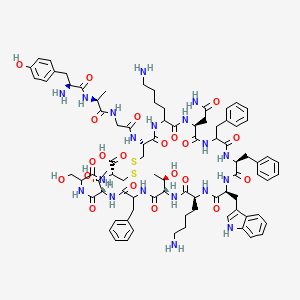
4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde
概要
説明
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde, also known as 2,4,6-tris(4-formylphenyl)pyridine, is a compound with the molecular formula C26H17NO3 and a molecular weight of 391.42 g/mol . This compound features a pyridine core connected to three benzaldehyde groups at the 2, 4, and 6 positions. It is commonly used as a ligand in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form imine linkages through condensation reactions with amines .
科学的研究の応用
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde has a wide range of scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method is the condensation reaction between 2,4,6-tris(aminophenyl)pyridine and benzaldehyde in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde .
化学反応の分析
Types of Reactions
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: The aldehyde groups can react with amines to form imines, which are crucial in the synthesis of COFs and MOFs.
Common Reagents and Conditions
Condensation: Typically involves amines and acid catalysts in solvents like ethanol or methanol at elevated temperatures.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Imine Formation: Results in the formation of imine-linked frameworks (COFs and MOFs).
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
作用機序
The mechanism of action of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde primarily involves its ability to form imine linkages through condensation reactions with amines . This property allows it to act as a building block for the construction of COFs and MOFs. The electron-deficient pyridine core and the aldehyde functional groups facilitate the formation of stable frameworks, which can interact with various molecular targets and pathways depending on the specific application .
類似化合物との比較
Similar Compounds
4,4’,4’'-(Pyridine-2,4,6-triyl)triphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
2,4,6-Tris(4-hydroxyphenyl)pyridine: Another similar compound with hydroxyl groups.
Uniqueness
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde is unique due to its aldehyde functional groups, which provide versatility in forming imine linkages for the synthesis of COFs and MOFs. This property distinguishes it from similar compounds with hydroxyl groups, which may not form such stable frameworks .
特性
IUPAC Name |
4-[2,6-bis(4-formylphenyl)pyridin-4-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO3/c28-15-18-1-7-21(8-2-18)24-13-25(22-9-3-19(16-29)4-10-22)27-26(14-24)23-11-5-20(17-30)6-12-23/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTJKKQHECFBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=NC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B8146583.png)
![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8146591.png)


![[Chloro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8146611.png)




![tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate](/img/structure/B8146653.png)
![[3,3-Bipyridine]-6,6-dicarboxaldehyde](/img/structure/B8146662.png)

